molecular formula C5H5ClN2O B176724 6-Chloro-3-methylpyrimidin-4(3H)-one CAS No. 101079-62-3

6-Chloro-3-methylpyrimidin-4(3H)-one

Cat. No.: B176724
CAS No.: 101079-62-3
M. Wt: 144.56 g/mol
InChI Key: IRYLYRQCDCQZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C5H5ClN2O2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 3rd position on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methylpyrimidin-4(3H)-one typically involves the chlorination of 3-methyluracil. The reaction is carried out using chlorine gas or a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows:

    Starting Material: 3-Methyluracil

    Chlorinating Agent: Chlorine gas or phosphorus oxychloride

    Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 100-150°C, in the presence of a solvent such as acetic acid or chloroform.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives are formed.

    Oxidation Products: Oxidation can lead to the formation of pyrimidine diones or other oxidized derivatives.

    Reduction Products: Reduction typically yields dihydropyrimidine derivatives.

Scientific Research Applications

6-Chloro-3-methylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The chlorine atom and the methyl group on the pyrimidine ring influence its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methyluracil: Lacks the chlorine atom at the 6th position.

    6-Chlorouracil: Lacks the methyl group at the 3rd position.

    5-Fluorouracil: Contains a fluorine atom at the 5th position instead of chlorine at the 6th position.

Uniqueness

6-Chloro-3-methylpyrimidin-4(3H)-one is unique due to the presence of both the chlorine atom at the 6th position and the methyl group at the 3rd position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

6-chloro-3-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-3-7-4(6)2-5(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYLYRQCDCQZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402428
Record name 6-Chloro-3-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101079-62-3
Record name 6-Chloro-3-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-chloropyrimidin-4(3H)-one (5 g), methyliodide (2.6 mL) and K2CO3 (10.6 g) in acetone (100 mL) is stirred at room temperature over night. The mixture is partitioned between water and ethyl acetate. The organic phase is washed with brine, dried (MgSO4) and concentrated. The residue is triturated with diisopropylether to give the title compound. Yield: 5.1 g; LC (method 11): tR=0.25 min; Mass spectrum (ESI+): m/z=145 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.